3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE
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Overview
Description
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a complex organic compound that features both isoindoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves the reaction of isoindoline derivatives with pyridine-based intermediates. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: Shares the isoindoline moiety but differs in the substituent groups.
2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: Contains a similar isoindoline structure but is modified with a melatonin derivative.
Uniqueness
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is unique due to its combination of isoindoline and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(19-11-12-4-3-8-18-10-12)7-9-20-16(22)13-5-1-2-6-14(13)17(20)23/h1-6,8,10H,7,9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRVDUGTUWOHLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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